![molecular formula C13H18N4O2 B1528508 3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine CAS No. 1461708-77-9](/img/structure/B1528508.png)
3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine
Overview
Description
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 1,2,3-triazole is a class of azole heterocycles that consists of a five-membered ring of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
Pyridine can be synthesized industrially by the reaction of acrolein with ammonia . The 1,2,3-triazole can be synthesized from the reaction of azides and alkynes .Molecular Structure Analysis
The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom . The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
Pyridine and its derivatives are involved in a wide range of chemical reactions. They are often used as a precursor for the synthesis of other compounds . The 1,2,3-triazole ring is considered to be one of the most biologically active motifs and is involved in a wide range of chemical reactions .Physical And Chemical Properties Analysis
Pyridine is a colorless liquid with a strong, unpleasant fish-like odor . The 1,2,3-triazole ring is stable and resistant to oxidation and reduction .Scientific Research Applications
Synthesis of Highly Functionalised Isoxazoles
The compound serves as a convenient scaffold for the synthesis of highly functionalised 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This is achieved through a domino 1,3-dipolar cycloaddition and elimination process starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate, highlighting its utility in the preparation of complex molecular structures (Ruano, Fajardo, & Martín, 2005).
Preparation of Heterocyclic Compounds
Diethoxymethyl acetate, a related compound, is utilized to cyclize o-disubstituted aminopyridines into oxazolo[4,5-c]pyridines and imidazo[4,5-c]pyridines, showcasing its importance in the novel synthesis of heterocyclic compounds such as 2-substituted thiazolo[5,4-c]pyridines and 4-amino-3-pyridinethiol (Katner & Brown, 1990).
Optical and Semiconductor Applications
The compound has been used in the synthesis of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines with potential applications as organic semiconductors. The synthesis process is mild and offers novel compounds with significant photophysical properties, such as varied absorption and fluorescence quantum yields, making them suitable for use in electronic devices (Briseño-Ortega et al., 2018).
Molecular Docking and Antimicrobial Activities
Novel pyridine and fused pyridine derivatives, synthesized from the compound, have been screened for antimicrobial and antioxidant activities. Additionally, in silico molecular docking screenings towards GlcN-6-P synthase as the target protein revealed moderate to good binding energies, indicating potential for further drug development (Flefel et al., 2018).
Magnetic and Optical Properties in Lanthanide Clusters
Employment of related compounds in 4f metal chemistry has led to the creation of Ln(III)(9) clusters with sandglass-like topology, displaying dual physical properties such as single-molecule magnetism and intense red photoluminescence. This application underscores the compound's versatility in the development of materials with specific magnetic and optical characteristics (Alexandropoulos et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[4-(diethoxymethyl)triazol-1-yl]methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-3-18-13(19-4-2)12-10-17(16-15-12)9-11-6-5-7-14-8-11/h5-8,10,13H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTROAOVJUWKWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN(N=N1)CC2=CN=CC=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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